2-Mercaptophenol

Beschreibung

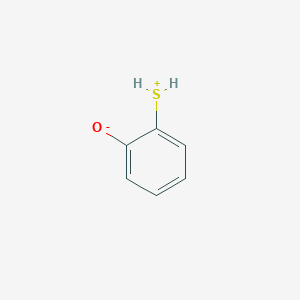

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYTRPNOVFCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149906 | |

| Record name | Phenol, o-mercapto- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-24-0 | |

| Record name | 2-Mercaptophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, o-mercapto- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-mercaptophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Mercaptophenol

Established Synthetic Pathways to 2-Mercaptophenol

The synthesis of this compound can be achieved through several established chemical routes, primarily involving the introduction of a thiol group onto a phenol-based precursor. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions.

Common synthetic strategies include:

Nucleophilic Substitution with Sodium Hydrosulfide (B80085): A frequent method involves the nucleophilic substitution of a halogenated phenol (B47542), such as 2-chlorophenol (B165306) or 2-bromophenol, with a sulfur source like sodium hydrosulfide (NaSH). This reaction is typically conducted in a polar solvent, such as ethanol.

Reaction with Thiourea (B124793): Another standard pathway uses 2-bromophenol, which is reacted with thiourea in an alkaline environment. The resulting intermediate is then subjected to acid hydrolysis to yield this compound.

A summary of these established pathways is presented in the table below.

| Starting Material | Reagents | Key Steps | Product |

| 2-Bromophenol | 1. Thiourea (alkaline conditions) 2. Acid Hydrolysis | Reaction with thiourea followed by hydrolysis. | This compound |

| 2-Chlorophenol | Sodium Hydrosulfide (NaSH) | Nucleophilic substitution in a polar solvent. | This compound |

Targeted Synthesis of this compound Derivatives for Specific Applications

The dual functionality of this compound makes it an excellent starting block for synthesizing more complex heterocyclic compounds and other derivatives. The regioselectivity of its reactions is a critical aspect of its synthetic chemistry, often influenced by reaction conditions such as the solvent and base used. researchgate.net This allows for the targeted synthesis of specific isomers for various applications.

Synthesis of Benzoxathiane Derivatives: this compound is a key precursor in the synthesis of 1,4-benzoxathiane scaffolds, which are moieties present in a number of therapeutic agents. unimi.it The regioselectivity of the benzoxathiane ring closure is highly dependent on the nature of the solvent and the substrate. researchgate.netunimi.it For instance, reacting this compound with ethyl 2,3-dibromopropionate can lead to different regioisomers. In refluxing acetone, the 2-carboxylate regioisomer is formed exclusively. In a polar solvent mixture like acetonitrile/water with triethylamine (B128534) as a base, the reaction also yields ethyl 1,4-benzoxathian-2-carboxylate. researchgate.net This control over regioselectivity is crucial for creating specific bioactive molecules. researchgate.net

Synthesis of Multi-Substituted Derivatives: Patented methods describe the synthesis of novel, multi-substituted ortho-mercaptophenol derivatives with complex, polycyclic structures. google.com These methods involve a multi-step process starting with the synthesis of a precursor compound, which is then cyclized under specific temperature conditions in a solvent like dimethyl sulfoxide (B87167) (DMSO) to form the target ortho-mercaptophenol derivative. google.com These complex structures are explored for their potential applications in chemical production and medicine. google.com

The table below summarizes examples of targeted synthesis of this compound derivatives.

| Derivative Class | Reactants with this compound | Reaction Conditions | Application/Significance | Reference |

| 1,4-Benzoxathian-2-carboxylate | Ethyl 2,3-dibromopropionate | Refluxing acetone | Exclusive formation of the 2-carboxylate regioisomer. | |

| 2,3-Dihydro-1,4-benzoxathiine derivatives | 2-bromo acrylates | Organic base, solvent-dependent | Manages regioselectivity through exclusive solvation of O- and S-anions. | researchgate.net |

| Multi-substituted, polycyclic derivatives | Complex precursors (e.g., from malonate esters and propargyl bromide) | High temperature (105 °C) in DMSO | Creates structurally diverse molecules for potential chemical and medicinal use. | google.com |

Chemical Reactivity and Transformation Pathways of 2 Mercaptophenol

Nucleophilic Reactivity and Carbon-Sulfur Bond Formation

The sulfur atom of 2-mercaptophenol is a potent nucleophile, particularly in its deprotonated thiolate form. This high nucleophilicity drives its participation in a variety of reactions that lead to the formation of new carbon-sulfur (C-S) bonds. The generation of the more reactive thiolate anion is readily achieved in the presence of a base.

Key reactions involving the nucleophilic sulfur include:

Thia-Michael Addition: The thiolate of this compound can add to α,β-unsaturated carbonyl compounds in a conjugate or 1,4-addition fashion, known as the thia-Michael reaction. This is a fundamental C-S bond-forming reaction used to create β-mercapto carbonyl derivatives. acgpubs.org Studies on similar systems, such as the reaction between 2-mercaptoethanol (B42355) and chalcones, demonstrate that this addition can be catalyzed by various agents, including Lewis acids and iodine. acgpubs.org The mechanism often involves the initial formation of the thiolate, which then attacks the β-carbon of the activated alkene. mdpi.com The reaction's progression is consistent with a retro-Michael/Michael addition equilibrium, where the fragmentation of the adduct is the rate-determining step in dynamic exchange processes. rsc.org

Nucleophilic Substitution: this compound readily participates in nucleophilic substitution reactions with alkyl halides and other substrates bearing a suitable leaving group. ksu.edu.sarsc.org The thiolate anion displaces the leaving group to form a new thioether linkage. The reactivity in these S-alkylation reactions is high because sulfur anions are excellent nucleophiles. vedantu.com

Nucleophilic Aromatic Substitution: In reactions with activated aromatic systems, such as 4,5-difluoro-1,2-dinitrobenzene, this compound can act as a nucleophile to displace a halogen. mdpi.com In such cases, the reaction can proceed sequentially, with the thiolate often reacting first, followed by intramolecular cyclization involving the phenoxide, leading to heterocyclic structures like phenoxathiins. mdpi.com

The nucleophilic character of the sulfur in this compound is a cornerstone of its chemical utility, providing a direct pathway to a wide array of sulfur-containing organic molecules.

Acid-Base Equilibria and Proton Transfer Dynamics in Solution

This compound possesses two acidic protons: one on the phenolic hydroxyl group and one on the thiol group. The relative acidity of these groups dictates the species present in solution at a given pH. The thiol group is generally more acidic than the hydroxyl group in phenols, and the pKa for this compound is reported to be approximately 6.80 ± 0.43, reflecting the combined acidity of both functional groups. In contrast, the pKa of the thiol in 2-mercaptoethanol is around 9.6, while the phenolic hydroxyl in tyrosine is about 10. nih.govmaastrichtuniversity.nl

The acid-base equilibria can be represented as:

First Deprotonation (Thiol): C₆H₄(OH)SH + H₂O ⇌ C₆H₄(OH)S⁻ + H₃O⁺

Second Deprotonation (Hydroxyl): C₆H₄(OH)S⁻ + H₂O ⇌ C₆H₄(O⁻)S⁻ + H₃O⁺

In solution, the deprotonated thiolate anion is the dominant nucleophilic species. cdnsciencepub.com The dynamics of proton movement are critical, especially when coupled with electron transfer events, a process known as Proton-Coupled Electron Transfer (PCET). nih.govrsc.org

Studies using this compound covalently attached to a model protein have provided significant insights into these dynamics. nih.govacs.orgpdbj.org Key findings include:

A suggested proton-transfer pathway exists from a buried phenol (B47542) OH group to the bulk solvent via a hydrogen-bonded glutamate (B1630785) residue. nih.govacs.org

The PCET mechanism for this compound can switch between a stepwise pathway (proton transfer followed by electron transfer, PTET) and a concerted pathway, depending on the pH and the strength of the oxidizing agent. rsc.org

This interplay between proton and electron transfer is fundamental to the role of similar phenolic compounds in biological redox catalysis. nih.gov

Table 1: Acidity and Proton Transfer Properties

| Property | Value / Description | Reference |

|---|---|---|

| pKa (overall) | 6.80 ± 0.43 | |

| Reactive Species | Thiolate anion (C₆H₄(OH)S⁻) is the primary nucleophile. | cdnsciencepub.com |

| Proton Transfer Pathway | Can occur via hydrogen-bonded residues to bulk solvent. | nih.govacs.org |

| PCET Mechanism | Dependent on pH and oxidant strength; can be stepwise or concerted. | rsc.org |

Synthetic Routes to Heterocyclic Compounds Utilizing this compound

The bifunctional nature of this compound, containing both a nucleophilic thiol and a nucleophilic hydroxyl group, makes it a valuable precursor for the synthesis of various oxygen- and sulfur-containing heterocyclic compounds. The regioselectivity of its reactions can often be controlled by carefully choosing the reaction conditions.

Notable examples of heterocyclic systems synthesized from this compound include:

Benzoxathioles: Condensation of this compound with appropriate reagents can yield benzoxathiole derivatives. For example, reaction with thiophosgene (B130339) in aqueous sodium hydroxide (B78521) produces benzo[d] nih.govCurrent time information in Bangalore, IN.oxathiole-2-thione. mdpi.comcore.ac.uk Similarly, base-catalyzed hydrolysis of 1,3-Benzoxathiol-2-one is an alternative route to this compound itself. google.com

2,3-Dihydro-1,4-benzoxathiines: These structures can be formed by reacting this compound with reagents like ethyl 2,3-dibromopropionate in the presence of a base. researchgate.net The reaction conditions, including the choice of solvent and base, can influence the regioselectivity, leading to different isomers. researchgate.net

Phenoxathiins: This tricyclic system is formed through reactions that create two new bonds. One approach involves the reaction of this compound with an activated dihalobenzene, such as 1,4-difluoro-2-nitrobenzene or 4,5-difluoro-1,2-dinitrobenzene. mdpi.comgoogle.com The reaction typically proceeds via a sequential nucleophilic aromatic substitution, where the thiolate displaces one halogen, followed by an intramolecular cyclization where the phenoxide displaces the second halogen. mdpi.com

The synthesis of these heterocyclic scaffolds is significant as they are present in many biologically active molecules and functional materials. researchgate.netresearchgate.net

Table 2: Heterocyclic Synthesis from this compound

| Heterocycle | Reagent(s) | General Conditions | Reference |

|---|---|---|---|

| Benzo[d] nih.govCurrent time information in Bangalore, IN.oxathiole-2-thione | Thiophosgene | Aqueous NaOH | mdpi.comcore.ac.uk |

| 2,3-Dihydro-1,4-benzoxathiines | Ethyl 2,3-dibromopropionate | Triethylamine (B128534), Acetonitrile/Water | researchgate.net |

| Phenoxathiins | Activated Dihalobenzenes (e.g., 4,5-difluoro-1,2-dinitrobenzene) | Na₂CO₃, Ethanol, Heat | mdpi.com |

Redox Chemistry and Antioxidant Mechanisms of this compound

The thiol group of this compound confers significant redox activity and antioxidant properties upon the molecule. It can act as a potent reducing agent and free radical scavenger, primarily through the donation of an electron or a hydrogen atom from the sulfur atom. atamanchemicals.com

The key aspects of its redox chemistry are:

Antioxidant Mechanism: this compound exhibits strong antioxidant properties by scavenging reactive oxygen species (ROS). The mechanism involves the thiol group donating an electron or hydrogen atom to a free radical, thereby neutralizing it. This process generates a thiyl radical (C₆H₄(OH)S•), which is relatively stable. This radical can then undergo further reactions, such as dimerization to form a disulfide [bis(2-hydroxyphenyl) disulfide], effectively terminating the radical chain reaction. atamanchemicals.com

Reversible Oxidation-Reduction: Electrochemical studies on a this compound-modified protein have demonstrated that the phenol oxidation-reduction cycle is reversible. nih.govacs.org This system allows for the characterization of the phenol-O• radical state, which was found to be long-lived with a lifetime of ≥180 milliseconds. nih.govacs.orgpdbj.org

Reduction Potential: The formal reduction potential for the phenol O•/phenol-OH redox couple in the this compound-protein model system was determined to be 847 ± 2 mV vs. NHE at pH 8.51. nih.gov This value provides a quantitative measure of its tendency to undergo oxidation. For comparison, the standard reduction potential of the related compound 2-mercaptoethanol is -0.26 V at pH 7. atamankimya.com

The ability of this compound to cleave disulfide bonds in proteins is another manifestation of its reducing power, a property widely used in biochemical applications to denature proteins for analysis.

Coordination Chemistry of 2 Mercaptophenol

Ligand Design and Versatile Coordination Modes of 2-Mercaptophenol

This compound (H₂mp), also known as 2-hydroxythiophenol, is a 1,2-bidentate sulfur-containing ligand recognized for its versatile coordination behavior with transition metal atoms. sigmaaldrich.com Its structure, featuring a soft thiol (-SH) group and a harder hydroxyl (-OH) group ortho to each other on a benzene (B151609) ring, allows it to engage in various binding modes, influencing the geometry and properties of the resulting metal complexes. acs.org This adaptability makes it a valuable ligand in coordination chemistry, particularly in modeling the active sites of metalloproteins.

In its most common coordination mode, this compound acts as a bidentate ligand, binding to a metal center through both its sulfur and oxygen atoms after deprotonation. core.ac.uk This chelation forms a stable five-membered ring, a favored configuration in coordination chemistry. The dual O,S-coordination is observed in numerous transition metal complexes, including those with palladium and vanadium. core.ac.ukacs.org For instance, in certain palladium(II) complexes, the metal atom is situated in a square planar environment, coordinated simultaneously by the oxygen and sulfur donors of the this compound ligand. core.ac.uk This bidentate chelation is fundamental to the structure and reactivity of these complexes. core.ac.uk The multifunctional chelating character of the deprotonated 2-mercaptophenolate (mp²⁻) allows it to act as a terminal or a bridging ligand, further expanding its structural diversity. researchgate.net

Bidentate Ligation to Transition Metal Centers

Synthesis and Characterization of Metal Complexes with this compound

Zinc complexes of this compound are of significant interest for their ability to model the active sites of zinc-containing metalloproteins. mdpi.com In particular, they serve as valuable models for understanding ligand binding in enzymes like human carbonic anhydrase II (hCAII). acs.org Research has shown that while this compound often binds to zinc in a bidentate fashion in simple inorganic model complexes, it can adopt a monodentate coordination mode within the constrained environment of the hCAII active site. nih.govacs.org This discrepancy underscores the importance of the protein scaffold in dictating ligand coordination. nih.gov Synthetic zinc complexes have been created to study these interactions, revealing that both monodentate and bidentate configurations can coexist in solution and in the crystalline state. researchgate.net These models help elucidate how metalloprotein active sites can enforce unconventional coordination geometries on ligands. acs.org

Vanadium complexes with this compound have been synthesized and extensively characterized, revealing diverse structural and electronic properties. acs.orgnih.gov The reaction of vanadyl acetylacetonate (B107027) (VO(acac)₂) with this compound in the presence of a base can lead to a mononuclear tris complex, [V(mp)₃]²⁻, where the vanadyl oxygen is displaced, and the vanadium center is coordinated by three bidentate 2-mercaptophenolate ligands. acs.orgnih.gov The resulting coordination geometry around the vanadium atom is intermediate between octahedral and trigonal prismatic. nih.gov

Alternatively, reacting VO(acac)₂ with the sodium salt of this compound can produce a vanadyl(IV) complex, [VO(mp)₂]²⁻, which retains the V=O bond. acs.orgnih.gov In this complex, the vanadium atom typically exhibits a square pyramidal geometry, with the oxo ligand in the apical position. nih.gov

These vanadium complexes have been characterized using various techniques:

X-ray Crystallography: Provides detailed structural information, including bond lengths and coordination geometries. For example, the complex Na(Ph₄P)[VO(mp)₂]·Et₂O crystallizes in the triclinic space group P1. acs.orgnih.gov

Spectroscopy (IR, UV-vis, EPR): Infrared (IR) spectroscopy helps confirm the coordination of the ligand. Electronic (UV-vis) and Electron Paramagnetic Resonance (EPR) spectroscopies are crucial for probing the electronic structure and oxidation state of the vanadium center. acs.orgnih.gov

Cyclic Voltammetry: This electrochemical technique is used to study the redox properties of the complexes, demonstrating reversible oxidation processes for species like [V(mp)₃]²⁻. acs.orgnih.gov

Table 1: Crystallographic Data for a Vanadium-2-Mercaptophenol Complex

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| Na(Ph₄P)[VO(mp)₂]·Et₂O | Triclinic | P1 | 12.185(4) | 12.658(4) | 14.244(4) | 103.19(2) | 100.84(2) | 114.17(2) |

Data from reference nih.gov.

Palladium(II) complexes featuring this compound and related sulfur-containing ligands have been investigated for their ability to promote the selective hydrolytic cleavage of amide bonds in peptides and proteins. core.ac.ukconicet.gov.ar Palladium(II) aqua complexes are known to bind to the sulfur-containing side chains of amino acids like methionine and can catalyze the cleavage of the adjacent peptide bond. conicet.gov.ar The chelation of palladium(II) with ligands like this compound can modulate this reactivity. conicet.gov.ar

Complexes such as (Et₄N)₂[Pd₂(mp)₂(Hmp)₂] have been synthesized and structurally characterized. core.ac.ukresearchgate.net In this dimeric complex, the palladium atoms are in a square planar environment with both O:S coordination from the mercaptophenol ligands. core.ac.uk While palladium complexes are often highly reactive and prone to hydrolysis, the choice of appropriate chelating ligands can enhance their stability. researchgate.net The study of these complexes is driven by the potential to develop artificial peptidases that can cleave proteins at specific sites, a valuable tool in biotechnology and proteomics. core.ac.ukconicet.gov.ar

Heterometallic Cluster Formations Involving Cobalt and Ruthenium

The ability of this compound (H₂mp) to act as a versatile bridging ligand is central to the formation of complex heterometallic clusters. Research has demonstrated the synthesis of a heterooctanuclear cluster containing both cobalt and ruthenium. acs.orgscispace.com

A notable example is the complex Co₆Ru₂(mp)₁₀(PBuⁿ₃)₆ , which was synthesized from the reaction of cobalt(II) chloride (CoCl₂), ruthenium(III) chloride (RuCl₃), the sodium salt of this compound (Na₂(mp)), and tri-n-butylphosphine (PBuⁿ₃) in ethanol. acs.org The resulting structure is a heterooctanuclear cluster composed of six cobalt ions and two ruthenium ions. acs.orgscispace.com In this arrangement, the this compound ligands function both as chelating and bridging agents. acs.org

| Property | Description | Source |

| Cluster Formula | Co₆Ru₂(mp)₁₀(PBuⁿ₃)₆ | acs.org |

| Metal Ions | 6 x Cobalt (Co), 2 x Ruthenium (Ru) | acs.orgscispace.com |

| Primary Ligand | This compound (acting as mp²⁻) | acs.org |

| Ancillary Ligand | Tri-n-butylphosphine (PBuⁿ₃) | acs.org |

| Core Structure | Two Co₃Ru(mp)₅(PBuⁿ₃)₃ fragments linked by μ₂-OR groups | acs.org |

| Bridging Modes | This compound provides μ₂-O and μ₂-S bridges | acs.org |

| Ru(III) Coordination | Octahedral, with five S-donors from mp²⁻ and one P-donor from PBuⁿ₃ | acs.org |

| Co Coordination | Square pyramidal | acs.org |

Electronic and Magnetic Properties of this compound Metal Complexes

Influence on Transition Metal Electronic Structure and Reactivity

This compound, as a 1,2-bidentate ligand containing both soft (sulfur) and hard (oxygen) donor atoms, significantly influences the electronic structure and subsequent reactivity of transition metal centers. The interaction occurs primarily through its sulfur atom, which forms a complex with the metal, leading to changes in the metal's electronic configuration.

The presence of both sulfur and oxygen donors allows this compound to modulate the ligand field around the metal ion. The nature of the ligands surrounding a transition metal is a key factor in determining the energy of electronic transitions. solubilityofthings.com The ligand's atoms affect the splitting of the metal's d-orbitals, which in turn influences the energy required for an electron to be promoted between these orbitals. solubilityofthings.com

Studies on early transition metal complexes with this compound show that their UV-visible spectra are dominated by charge-transfer transitions. cdnsciencepub.com The energy of these transitions is sensitive to both the metal ion and the ligand. A predictable hypsochromic shift (a shift to shorter wavelength and higher energy) is observed in the order S₂C₆H₄²⁻ < OSC₆H₄²⁻ < O₂C₆H₄²⁻ for a given metal, which is consistent with the increased stability of the ligand orbitals. cdnsciencepub.com This demonstrates the direct role of the this compound ligand in dictating the electronic energy levels of the complex.

The electronic influence also extends to the reactivity of the complex. In binuclear cobalt(II) complexes, the coordination of 2-mercaptophenolate affects the redox chemistry. nih.govacs.org For instance, certain cobalt-thiolate complexes can undergo a two-electron redox reaction with elemental sulfur, a reactivity pathway that is dependent on the nature of the coordinated thiolate. nih.govacs.org

Magnetic Exchange Interactions in Polynuclear Systems

In polynuclear complexes where multiple metal centers are bridged by ligands, magnetic exchange interactions describe the magnetic coupling between the paramagnetic ions. This compound, with its ability to form μ₂-S and μ₂-O bridges, facilitates these interactions, which are typically found to be weakly antiferromagnetic in nature.

Case Study 1: Co₆Ru₂ Heterometallic Cluster Magnetic susceptibility measurements performed on the Co₆Ru₂(mp)₁₀(PBuⁿ₃)₆ cluster from 300 K down to 1.6 K indicate that the spin cluster exhibits weak antiferromagnetic exchange interactions. acs.org This type of interaction occurs when the magnetic moments of adjacent metal ions align in an antiparallel fashion, and it is a common phenomenon unless the frontier d-orbitals are orthogonal by symmetry. nih.gov The quantitative analysis of this magnetic behavior was conducted using the irreducible tensor operator approach. acs.org

Case Study 2: Co₄ Tetranuclear Complex A similar observation was made in a neutral mixed-valence tetranuclear complex, [Co₄(mp)₄(Hmp)(PMe₂Ph)₃], which contains a Coᴵᴵ₃Coᴵᴵᴵ core. tandfonline.com This complex is unsymmetrically bridged by the μ₂-S and μ₂-O atoms of the 2-mercaptophenolate ions. tandfonline.com Variable-temperature magnetic susceptibility studies revealed weak antiferromagnetic exchange interactions. tandfonline.com The inefficiency of the μ₂-S and μ₂-O bridges in mediating strong magnetic coupling between the cobalt atoms, which have Co-Co distances ranging from 2.6 to 3.4 Å, is cited as the reason for the weak interaction. tandfonline.com A least-squares fitting of the experimental data yielded coupling constants (J) in the range of -0.3 to -3.2 cm⁻¹. tandfonline.com

| Complex | Core | Bridging Atoms | Magnetic Interaction | Coupling Constants (J) | Source |

| Co₆Ru₂(mp)₁₀(PBuⁿ₃)₆ | Co₆Ru₂ | μ₂-O, μ₂-S | Weak Antiferromagnetic | Not specified | acs.org |

| [Co₄(mp)₄(Hmp)(PMe₂Ph)₃] | Coᴵᴵ₃Coᴵᴵᴵ | μ₂-O, μ₂-S | Weak Antiferromagnetic | -0.3 to -3.2 cm⁻¹ | tandfonline.com |

The weakness of the antiferromagnetic coupling in these systems highlights how the specific geometry and the nature of the bridging atoms from the this compound ligand dictate the magnitude of the magnetic exchange between metal centers. tandfonline.com

Biological and Biochemical Research Applications of 2 Mercaptophenol

Enzyme Modulation and Inhibition Mechanisms by 2-Mercaptophenol

This compound has been a subject of interest in biochemical research for its ability to modulate the activity of specific enzymes through varied mechanisms. Its structural features, particularly the thiol and hydroxyl groups on a benzene (B151609) ring, allow for interactions with enzyme active sites, leading to inhibition.

Aromatic thiols are recognized as a class of human carbonic anhydrase II (hCA II) inhibitors, typically exhibiting inhibition constants in the low micromolar range. This compound can act as a monodentate ligand, binding to the catalytic zinc ion (Zn²⁺) in the enzyme's active site through its thiol functionality. wikipedia.org This interaction disrupts the normal catalytic cycle of the enzyme, which is crucial for processes like pH regulation and CO₂ transport. wikipedia.org

Research has also identified an indirect, prodrug-based mechanism for the inhibition of hCA II. The compound thioxolone, which itself is a weak inhibitor, undergoes hydrolysis when it binds to the active site of hCA II. wikipedia.orgnih.gov The enzyme's own esterase activity cleaves thioxolone, forming 4-mercaptobenzene-1,3-diol (B1625785) as a cleavage product. wikipedia.orgnih.gov This newly formed mercaptophenol derivative is the active inhibitor, binding tightly to the active site zinc ion via its thiol group and effectively inhibiting the enzyme. wikipedia.org This prodrug mechanism, which relies on the esterase function of carbonic anhydrase, represents a distinct class of inhibition compared to classic sulfonamide inhibitors. wikipedia.orgnih.gov

| Inhibitor Type | Compound | Mechanism of Action on hCA II | Key Feature |

|---|---|---|---|

| Direct Inhibitor | This compound | Acts as a monodentate ligand to the active site Zn²⁺ via its thiol group. wikipedia.org | Direct binding of the aromatic thiol. |

| Prodrug Inhibitor | Thioxolone | Hydrolyzed by CA II's esterase activity into the active inhibitor, 4-mercaptobenzene-1,3-diol. wikipedia.orgnih.gov | In-situ generation of the active inhibitor. |

This compound is also implicated in the inhibition of iodothyronine 5'-deiodinases, enzymes essential for the activation and inactivation of thyroid hormones. thegoodscentscompany.com The conversion of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) is a critical step regulated by these enzymes. fishersci.co.uk

Studies on the structural requirements for the inhibition of human liver iodothyronine 5'-deiodinase have highlighted the critical features necessary for potent inhibitors. The key requirements include the presence of a free thiol group and aromatic characteristics in the molecule. fishersci.co.ukfishersci.be Furthermore, the spatial arrangement of a polar hydrogen atom in proximity to the thiol group is also a significant factor for effective inhibition. fishersci.co.uk this compound possesses these requisite structural features—a free thiol on an aromatic ring—positioning it as a potential inhibitor of this enzyme class based on established structure-activity relationships for thiol compounds. thegoodscentscompany.comfishersci.co.uk

Human Carbonic Anhydrase II (hCA II) Inhibition

Ion Channel Modulation by this compound (e.g., KCNQ2/3 Potassium Channels)

In the field of neuropharmacology, this compound has been identified as a modulator of KCNQ2/3 (Kv7.2/7.3) potassium channels. thegoodscentscompany.com These channels are critical for regulating neuronal excitability, and their modulation can have significant effects on nerve cell function.

Research investigating the effects of various compounds on KCNQ2/3 channels revealed that this compound acts as an inhibitor. nih.gov At a concentration of 100 µM, it was found to cause a positive shift in the voltage dependence of KCNQ2/3 channel activation. nih.gov This effect is considered pro-convulsant, as it would require a stronger depolarization to open the channels, thereby increasing neuronal excitability. This inhibitory action is in contrast to anticonvulsant activators like retigabine, which typically cause a negative shift in the activation voltage, making the channels easier to open. nih.govnih.gov

Further studies involving site-directed mutagenesis have indicated that the inhibitory effect of this compound is dependent on specific amino acid residues within the channel. The mutation of tryptophan residues at position 236 in the KCNQ2 subunit and position 265 in the KCNQ3 subunit rendered the resulting channel insensitive to this compound, suggesting that these residues are crucial for its binding and modulatory action. nih.gov

Biomimetic Models for Redox Catalysis and Multistep Electron Transfer

The unique chemical properties of this compound have been harnessed to create sophisticated biomimetic models for studying complex biological processes like redox catalysis and multistep electron transfer, which are often carried out by enzymes using tyrosine residues.

To investigate phenol (B47542) oxidation-reduction in a controlled protein environment, researchers have designed and synthesized a model protein known as this compound-α3C. wikipedia.orgwikipedia.org In this model, this compound is covalently attached to a cysteine residue within a three-helix bundle protein (α3C). wikipedia.orgfishersci.co.ukfishersci.be This design was specifically chosen to bury the phenol's hydroxyl (-OH) group inside the protein's structured, low-dielectric environment, shielding it from the bulk solvent. wikipedia.orgwikipedia.org

Solution nuclear magnetic resonance (NMR) structural analysis has been used to characterize this model protein. The analysis confirmed that the synthetic this compound-α3C protein adopts a stable, well-defined structure akin to a natural protein. wikipedia.orgfishersci.be The structural data also revealed that the phenol group forms an inter-helical hydrogen bond with a glutamate-13 residue (with a phenol oxygen to carboxyl oxygen distance of 3.2 ± 0.5 Å). wikipedia.orgwikipedia.org This arrangement suggests a potential proton-transfer pathway from the buried phenol, via the glutamate (B1630785) residue, to the solvent, which is a key aspect of proton-coupled electron transfer (PCET) reactions. wikipedia.org

The this compound-α3C model protein was specifically tailored for electrochemical studies. wikipedia.orgfishersci.be Using techniques like square-wave voltammetry, researchers have demonstrated that the phenol oxidation-reduction cycle within this protein environment is reversible. wikipedia.orgwikipedia.org This reversibility is a crucial feature, allowing for the accurate determination of formal reduction potentials. wikipedia.orgfishersci.co.ukfishersci.be

A significant finding from these electrochemical investigations is that the phenoxyl radical state (phenol-O•), formed upon oxidation, is remarkably long-lived, with an estimated lifetime of 180 milliseconds or more. wikipedia.orgwikipedia.org This stability makes the this compound-α3C system a unique and valuable tool for characterizing the intricate details of phenol-based PCET reactions in a well-defined protein matrix, mimicking the function of natural redox-active tyrosine cofactors. wikipedia.orgfishersci.be

| Model System | Key Design Feature | Analytical Technique | Major Finding |

|---|---|---|---|

| This compound-α3C Protein | This compound covalently linked to a cysteine residue; phenol -OH group buried within the protein. wikipedia.orgwikipedia.org | Solution NMR | Confirmed protein structure and identified a hydrogen bond between the phenol and Glutamate-13, suggesting a proton-transfer pathway. wikipedia.org |

| Square-Wave Voltammetry | Demonstrated a reversible phenol oxidation-reduction cycle and a long-lived phenoxyl radical state (≥180 ms). wikipedia.orgwikipedia.org |

Proton-Coupled Electron Transfer (PCET) Mechanisms in Biological Models

This compound is instrumental in the study of proton-coupled electron transfer (PCET) reactions, which are fundamental to many biological redox processes. nih.gov In these reactions, the transfer of an electron and a proton can occur in a single concerted step or in a stepwise manner. nih.gov The specific mechanism is influenced by the local environment and the thermodynamic properties of the molecule involved. rsc.org

A specially designed protein model, this compound-α3C, serves as a biomimetic system for enzymes that utilize tyrosine residues in redox catalysis and multi-step electron transfer. nih.govacs.org In this model, this compound is covalently attached to a cysteine residue within the protein, creating a system to study phenol oxidation-reduction. nih.govacs.org Research on this model has demonstrated that the oxidation-reduction cycle of the phenol group is reversible, allowing for the determination of formal reduction potentials. nih.govacs.org The resulting phenoxyl radical state is remarkably long-lived, with a lifetime of at least 180 milliseconds. nih.govacs.org

Studies on this compound-α3C and its isomer, 4-mercaptophenol-α3C, have provided insights into how the local environment affects PCET mechanisms. rsc.org By altering the solvent exposure of the phenol's hydroxyl group and its potential to form internal hydrogen bonds, researchers can probe the factors that control the PCET pathway. rsc.org For instance, the PCET mechanism for these model proteins with moderately strong oxidants was found to be predominantly a stepwise process at various pH values. nih.govrsc.org However, when a stronger oxidant was used at neutral or lower pH, the mechanism shifted to a concerted process. nih.govrsc.org This highlights the critical role that the balance between electron transfer and proton transfer driving forces plays in dictating the PCET mechanism. nih.govrsc.org

Hydrogen Bonding and Proton-Transfer Pathways within Protein Environments

The structure of protein environments is crucial for facilitating proton transfer reactions, which often occur along networks of polar or charged amino acid residues and water molecules. nih.govresearchgate.net These hydrogen-bond networks act as pathways for proton movement. nih.govresearchgate.net The efficiency of proton transfer is highest when the pKa values of the hydrogen bond donor and acceptor are matched, which can lead to the formation of short, symmetric hydrogen bonds. nih.govresearchgate.net

In the this compound-α3C model protein, the phenol hydroxyl group of the this compound is buried within the protein structure. nih.govacs.org Structural analysis using solution nuclear magnetic resonance (NMR) has revealed that this buried hydroxyl group forms an interhelical hydrogen bond with a nearby glutamate residue (glutamate-13). nih.govacs.org The distance between the phenol oxygen and the carboxyl oxygen of the glutamate is approximately 3.2 ± 0.5 Å. nih.govrsc.orgacs.org This hydrogen bond is a key feature of a suggested proton-transfer pathway that connects the buried hydroxyl group to the bulk solvent via the glutamate residue. nih.govacs.org

Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations further support the presence of this hydrogen bond. rsc.orgrsc.org Interestingly, studies have shown that neither the increased exposure of the phenol hydroxyl group to the solvent nor the presence of this internal hydrogen bond significantly affects the rates of proton-coupled electron transfer. rsc.orgrsc.org

Role as a Biochemical Reducing Agent in Assays

This compound is utilized as a reducing agent in various biochemical assays. Its ability to prevent oxidation is crucial for maintaining the structural integrity and activity of biological molecules, particularly proteins. clinisciences.com

A key application of this compound in protein analysis is its ability to cleave disulfide bonds. These bonds, formed between cysteine residues, are critical for the tertiary and quaternary structure of many proteins. clinisciences.comwikipedia.org By reducing these disulfide linkages, this compound can denature proteins, breaking them down into their individual polypeptide subunits. wikipedia.org This denaturation is a necessary step in techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where it allows for the separation of protein subunits based on their molecular weight. mpbio.commultichemindia.com The cleavage of both inter- and intramolecular disulfide bonds ensures that proteins are fully denatured and migrate according to their chain length. mpbio.commultichemindia.com

In one study, the reduction of disulfide bonds in bovine serum albumin (BSA) with 2-mercaptoethanol (B42355) (a related thiol) was investigated. It was found that a mild reduction at a concentration of 30 mM improved the emulsifying properties of the protein. tandfonline.com

In enzymatic studies, maintaining the native, active conformation of enzymes is paramount. uminho.pt Many enzymes have cysteine residues with free sulfhydryl groups that are susceptible to oxidation, which can lead to the formation of disulfide bonds and a loss of enzymatic activity. clinisciences.comwikipedia.org this compound and other reducing agents are often included in enzyme assay buffers to inhibit this oxidation and preserve the protein's activity. wikipedia.orgatamanchemicals.com By maintaining the sulfhydryl groups in their reduced state, this compound ensures that the enzyme remains functional throughout the experiment. mpbio.com This is particularly important for enzymes that are sensitive to oxidation. ontosight.ai

Disulfide Bond Cleavage for Protein Analysis

Applications in Pharmaceutical Compound Synthesis

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. cymitquimica.com Its dual functionality, possessing both a hydroxyl and a thiol group, allows for versatile chemical reactivity. cymitquimica.com It is particularly useful as a nucleophile in reactions that form new carbon-sulfur bonds, which are present in many biologically active molecules.

A significant application of this compound is in the synthesis of benzothiazole (B30560) derivatives. researchgate.net The benzothiazole ring is a core structure in a wide range of compounds with diverse pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net For instance, 2-mercaptobenzothiazole (B37678) derivatives are key components in the development of drugs like heat shock protein-90 inhibitors and antibacterial agents. organic-chemistry.org The synthesis of these compounds can be achieved through various methods, including the reaction of 2-aminothiophenol (B119425) with aromatic benzoyl chlorides or the tandem reaction of o-haloanilines with carbon disulfide. organic-chemistry.orgresearchgate.net Additionally, novel bis-heterocycles containing both 2-mercaptobenzothiazole and 1,2,3-triazole moieties have been synthesized and shown to possess anti-inflammatory and anti-nociceptive activities. nih.gov

Furthermore, 2-mercaptoethanol, a related compound, is used in the synthesis of PVC heat stabilizers and as an intermediate in the production of crop protection products, dispersants, dyes, and other pharmaceuticals. atamanchemicals.com

Applications of 2 Mercaptophenol in Materials Science and Polymer Chemistry

Role as a Stabilizer in Polymer Systems (Rubber and Plastics)

2-Mercaptophenol, also known as 2-hydroxythiophenol, serves as a functional additive in the polymer industry, where it is utilized as a stabilizer for materials such as rubber and plastics. guidechem.com The efficacy of this compound in this role is attributed to its inherent antioxidant properties. guidechem.com

The degradation of polymeric materials is often initiated and propagated by oxidative processes, which involve the formation of highly reactive free radicals like peroxy and alkoxy radicals. researchgate.net Antioxidants function by interrupting this degradation cycle. They react with and neutralize these reactive intermediates, thereby slowing down the decomposition of the organic polymer matrix. researchgate.net The presence of both a hydroxyl (-OH) and a thiol (-SH) group on an aromatic ring allows this compound to effectively participate in these terminating reactions, protecting the polymer from premature aging and loss of mechanical properties. While specific research on its mechanism is not widely detailed in public literature, its classification as a stabilizer for polymers is established. guidechem.com

| Application Area | Compound | Function | Underlying Property |

| Polymer Systems | This compound | Stabilizer | Antioxidant guidechem.com |

Potential for Incorporating Thiol Functionality in Novel Functional Materials

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and a reactive hydroxyl group on a rigid aromatic scaffold, presents significant potential for its use as a monomer or modifying agent in the synthesis of advanced functional materials.

One major avenue for its use is in the post-polymerization modification of existing polymers. Techniques like thiol-ene chemistry allow for the covalent grafting of thiol-containing molecules onto polymer backbones that feature pendant double bonds. researchgate.netrsc.org For instance, the radical addition of a mercaptan to the vinyl groups of polybutadiene (B167195) can introduce new functionalities. researchgate.net This strategy could be employed with this compound to introduce both hydroxyl and phenolic moieties onto a polymer chain, which could significantly alter the material's properties, such as surface energy, thermal stability, and capacity for hydrogen bonding. rsc.org This approach provides a versatile method for creating polymers with tailored functionalities that would be difficult to achieve through direct polymerization. researchgate.net

Furthermore, this compound has potential as a specialized initiator or chain transfer agent in polymerization processes. The synthesis of degradable polyesters using unprotected mercapto-alcohols as initiators in ring-opening polymerization (ROP) is an area of active research. rsc.org While challenging because both the hydroxyl and thiol groups can potentially initiate polymerization, chemoselective catalytic systems are being developed to control the reaction. rsc.org Applying this to this compound could yield polyesters with a terminal thiol-phenol group, a reactive handle for further functionalization. Similarly, thiols can act as chain transfer agents to control molecular weight in radical polymerizations, a role demonstrated extensively with the aliphatic analogue, 2-mercaptoethanol (B42355). nih.govnih.gov

The ability of this compound to act as a ligand for metal ions is another key area of its application. It is described as a 1,2-bidentate sulfur-containing ligand capable of forming complexes with transition metals through its oxygen and sulfur atoms. sigmaaldrich.com This has been demonstrated in its use for the synthesis of Vanadium(IV) complexes. sigmaaldrich.com This coordinating ability opens the door for creating sophisticated coordination polymers. Research on the related compound, 4-hydroxythiophenol, has shown it can form two-dimensional coordination polymers with copper(I) halides. nih.govnih.gov These materials exhibit interesting and potentially useful properties like reversible thermochromic luminescence, where the color of their emitted light changes with temperature. nih.govnih.gov This highlights the potential for this compound to serve as a building block for new stimuli-responsive and functional inorganic-organic hybrid materials. nih.gov

| Synthesis Strategy | Role of this compound (or Analogue) | Resulting Material/Function | Relevant Research Finding |

| Post-Polymerization Modification | Grafting agent via thiol-ene reaction | Introduction of hydroxyl/phenyl groups onto polymer backbones rsc.org | Thiol-ene reactions are efficient for functionalizing polymers with unsaturated bonds. researchgate.netrsc.org |

| Ring-Opening Polymerization (ROP) | Initiator | Thiol-terminated degradable polyesters rsc.org | Protecting-group-free synthesis is challenging but feasible with chemoselective catalysts. rsc.org |

| Coordination Chemistry | Bidentate Ligand | Coordination polymers, functional metal complexes sigmaaldrich.com | Forms complexes with Vanadium(IV). sigmaaldrich.com Analogue 4-hydroxythiophenol forms luminescent thermochromic polymers with Copper(I). nih.govnih.gov |

Advanced Analytical Methodologies for 2 Mercaptophenol

Reagent in Metal Ion Detection via Complexation Reactions

2-Mercaptophenol serves as a valuable reagent in analytical chemistry for the detection of metal ions. Its utility stems from the presence of a thiol (-SH) group, which readily forms stable complexes with various metal ions, particularly heavy metals. This complexation alters the solution's properties, such as its color or fluorescence, enabling the quantification of the metal ions.

As a 1,2-bidentate sulfur-containing ligand, this compound can exhibit versatile coordination modes when it binds to transition metal atoms. sigmaaldrich.comscientificlabs.co.uk The formation of these stable metal-ligand complexes is the fundamental principle behind its application in various detection methods. For instance, it has been used in colorimetric and spectrophotometric assays to determine the concentration of specific metal ions. Research has demonstrated its effectiveness in detecting metals like lead (Pb), mercury (Hg), and cadmium (Cd).

Below is a table summarizing the application of this compound in the detection of different metal ions as reported in research literature.

| Metal Ion | Detection Method | Reported Sensitivity |

| Lead (Pb) | Colorimetric assay | 0.5 µg/mL |

| Mercury (Hg) | Spectrophotometry | 0.1 µg/mL |

| Cadmium (Cd) | Fluorometric assay | 0.05 µg/mL |

| Data from research literature. |

Complexing Agent in Extraction Techniques for Environmental Analysis

In the field of environmental analysis, this compound is employed as a complexing agent to facilitate the extraction of metal species from various environmental samples. sigmaaldrich.comscientificlabs.co.uk Its ability to form stable complexes with metals is crucial for separating them from complex matrices like sediments and biological tissues for subsequent analysis. sigmaaldrich.comscientificlabs.co.uk

A significant application of this compound is in the microwave-assisted extraction (MAE) of mercury species from environmental samples such as sediments and zoobenthos. sigmaaldrich.comscientificlabs.co.uk MAE is a modern extraction technique that uses microwave energy to heat the sample and solvent mixture, accelerating the extraction process.

In this context, this compound acts as a complexing agent that binds to different forms of mercury, including inorganic mercury (Hg²⁺), methylmercury (B97897) (MeHg⁺), and ethylmercury (EtHg⁺). nih.govcapes.gov.br This complexation is essential for the efficient extraction and subsequent separation and quantification of these species.

Research has demonstrated the use of this compound in analytical methods combining MAE with high-performance liquid chromatography (HPLC) and atomic fluorescence spectrometry (AFS). nih.govcapes.gov.br In one such method, after MAE from sediment and zoobenthos samples, this compound was used as the complexation reagent in the mobile phase for the HPLC system to separate different mercury species before their detection by AFS. nih.govcapes.gov.br This approach allowed for the determination of multiple mercury species with low detection limits. nih.govcapes.gov.br

Another study utilized a mobile phase containing 2-mercaptoethanol (B42355) (a related thiol compound) for the separation of mercury species after MAE, highlighting the importance of the thiol group in this analytical process. nih.gov The conditions for the separation of mercury species using this compound as the complexing agent are detailed in the table below.

| Analytical Parameter | Conditions/Findings |

| Technique | High-Performance Liquid Chromatography-Cold Vapour Atomic Fluorescence Spectrometry (HPLC/CV-AFS) nih.govcapes.gov.br |

| Complexing Reagent | This compound nih.govcapes.gov.br |

| Sample Matrices | Sediments, Zoobenthos nih.govcapes.gov.br |

| Separation Column | Zorbax SB-C18 (4.6mm x 150mm, 5µm) nih.govcapes.gov.br |

| Mobile Phase | Isocratic elution with aqueous methanol (B129727) (65%/35%) containing this compound nih.govcapes.gov.br |

| Detection Limits | MeHg⁺: 4.3 µg L⁻¹, EtHg⁺: 1.4 µg L⁻¹, Hg²⁺: 0.8 µg L⁻¹, PhHg⁺: 0.8 µg L⁻¹ nih.govcapes.gov.br |

Computational and Theoretical Investigations of 2 Mercaptophenol

Quantum Chemical Studies on Molecular Structure and Conformation

The relative orientation of the hydroxyl (-OH) and thiol (-SH) groups in 2-mercaptophenol dictates its conformational landscape, which is crucial for its chemical behavior and interactions.

Density Functional Theory (DFT) is a primary computational method used to investigate the stable conformations (rotamers) of this compound. The molecule's structure is defined by the rotational angles of the hydroxyl and thiol groups relative to the benzene (B151609) ring. The most stable conformers are determined by a delicate balance of steric effects and intramolecular hydrogen bonding.

The key feature governing the conformation of this compound is the potential for an intramolecular hydrogen bond between the phenolic hydrogen and the sulfur atom (O-H···S) or, less commonly, between the thiol hydrogen and the oxygen atom (S-H···O). Theoretical studies on closely related 2-substituted phenols and thiophenols have established that the cis conformer, which allows for an intramolecular hydrogen bond, is generally the most stable. researchgate.netnih.gov For 2-hydroxythiophenol, a structural isomer of this compound, DFT calculations have confirmed the presence and significance of this intramolecular hydrogen bonding. mdpi.com

In a study involving a naphthoquinone pigment derived from this compound, DFT calculations highlighted that the formation of an intramolecular hydrogen bond is a major factor influencing the molecule's structure and optical properties. rsc.org Further insights come from studies where this compound is incorporated into a de novo protein, forming 2MP-α3C. Structural analysis revealed that the this compound moiety adopts a conformation that facilitates a weak, interhelical hydrogen bond with a nearby glutamate (B1630785) residue, showcasing how its conformational preferences adapt within a constrained protein environment. nih.govnih.govdiva-portal.org

The relative energies of different rotamers are calculated to identify the global minimum energy structure. The rotational barrier, or the energy required to convert between conformers, can also be determined, providing information on the molecule's flexibility at different temperatures. acs.org

DFT calculations are highly effective in predicting the spectroscopic signatures of this compound, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is particularly useful for forecasting electronic spectra (UV-Visible).

Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of this compound's normal modes. These predicted spectra are often compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to assign specific bands to molecular motions, such as O-H stretching, S-H stretching, C-S stretching, and aromatic ring vibrations. nih.govacs.org This comparison helps to confirm the molecule's structure and identify the dominant conformer in a given environment.

Electronic Spectra (UV-Vis): TD-DFT calculations are employed to determine the energies of electronic transitions from the ground state to various excited states. osti.gov This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum. Such calculations have been successfully applied to Group 4 metal complexes incorporating this compound ligands to understand their ligand-to-metal charge transfer bands. osti.gov Similarly, for binuclear palladium(II) complexes with this compound derivatives, TD-DFT has been used to analyze and confirm the origins of observed bands in the UV-Vis spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: While not as commonly reported for this specific molecule in the found literature, theoretical methods can also predict NMR chemical shifts (¹H and ¹³C). Such predictions rely on calculating the magnetic shielding of each nucleus, which is highly sensitive to the molecule's electronic structure and conformation. researchgate.netrsc.org

Density Functional Theory (DFT) for Tautomerism and Rotamerism

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a molecular-level view of chemical reactions, allowing for the mapping of reaction pathways and the calculation of associated energetic parameters.

DFT calculations are used to map the potential energy surface of a reaction involving this compound. This allows for the identification of transition states (the energy maxima along the reaction coordinate) and intermediates. From this information, key kinetic and thermodynamic parameters can be derived.

A notable example involves the study of this compound covalently attached within a model protein (2MP-α3C) to investigate proton-coupled electron transfer (PCET), a fundamental process in many biological redox reactions. nih.govnih.gov In this system, computational and experimental methods were combined to determine thermodynamic properties, such as the formal reduction potential (E°'), and kinetic data, including the rate constants and lifetimes for the decay of the this compound radical (2MP•). nih.govnih.govacs.org The radical was found to be long-lived, with a half-life of approximately 100 seconds, enabling detailed characterization. nih.gov

The following table summarizes key thermodynamic findings for the 2MP-α3C protein system.

| Parameter | Value | Context | Reference |

| E°' (2MP•/2MP) | ~885 mV vs. SHE | Formal reduction potential at pH 7 | nih.gov |

| pKa (2MP) | 8.8 | Acid dissociation constant of the phenol (B47542) proton | nih.gov |

| Radical Half-life (t₁/₂) | 100 s | Decay of the neutral radical 2MP• | nih.gov |

These studies provide a quantitative understanding of the energy changes (thermodynamics) and reaction rates (kinetics) that govern the chemical transformations of this compound.

The solvent environment can significantly influence chemical reactions and equilibria. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. rsc.org

Studies on the synthesis of benzoxathiane derivatives from this compound have shown that the reaction's regioselectivity is highly dependent on the solvent. researchgate.net The choice of solvent can preferentially solvate either the oxygen anion (phenoxide) or the sulfur anion (thiophenoxide) after deprotonation, thereby directing the subsequent nucleophilic attack to favor the formation of one isomer over another. researchgate.net

Furthermore, the solvatochromic properties of a naphthoquinone pigment derived from this compound were linked to solvent effects on its intramolecular hydrogen bond. rsc.org In nonpolar solvents, the intramolecular bond is stable, but in polar solvents, solvent molecules can interfere with or disrupt this bond, leading to a change in the molecule's electronic structure and, consequently, its color. rsc.org These findings demonstrate that computational modeling of solvent effects is critical for predicting and explaining the behavior of this compound and its derivatives in different chemical environments.

Kinetic and Thermodynamic Parameters of Chemical Transformations

Prediction of Electronic and Optical Properties

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which underpins its reactivity and optical behavior. Key properties investigated include the distribution of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability and the energy required for electronic excitation.

DFT calculations on metal complexes containing this compound ligands have been used to analyze these electronic properties. In a study of binuclear palladium(II) complexes, the HOMO-LUMO energy gap and other molecular descriptors like chemical hardness were calculated to understand the stability and electronic nature of the compounds. researchgate.net

The table below shows representative calculated electronic properties for a related coumarin-based ligand system to illustrate the type of data generated.

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Ligand H10L | -5.78 | -2.11 | 3.67 | pkdc.ac.in |

| H10L-Zn²⁺ Complex | -7.11 | -5.48 | 1.63 | pkdc.ac.in |

| H10L-Cu²⁺ Complex | -6.99 | -4.98 | 2.01 | pkdc.ac.in |

Note: Data is for a different system but demonstrates the application of DFT for calculating electronic properties.

Calculations on the this compound radical formed within a protein scaffold revealed that the spin density is largely localized on the phenol ring, similar to a canonical tyrosine radical, with very little density on the sulfur atom of the disulfide bridge linking it to the protein. nih.gov This detailed electronic information is crucial for understanding the radical's stability and reactivity. These computational methods are also vital in materials science, for instance, in evaluating why this compound was an unfavorable ligand for complexation with nickel in a system designed for photocatalytic hydrogen evolution. mdpi.com

Electric Dipole Moments

The electric dipole moment is a fundamental measure of the charge distribution within a molecule. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict the magnitude and orientation of the dipole moment. nih.govacs.orgstackexchange.comnih.gov These calculations are crucial for understanding intermolecular interactions, solvation effects, and the molecule's response to an external electric field. nih.govacs.orgrnlkwc.ac.in

For a molecule to be studied computationally, its atomic coordinates are used to calculate the electronic wavefunction and subsequently the charge distribution. stackexchange.com Different computational methods and basis sets can be employed, with the accuracy of the predicted dipole moment depending on the level of theory used. stackexchange.comnih.gov For instance, methods like multiconfiguration pair-density functional theory (MC-PDFT) have been developed to improve accuracy for systems with strong electron correlation. nih.gov

Despite the importance of this property, specific computational studies detailing the electric dipole moment of isolated this compound are not readily found in the reviewed literature. While computational methods for determining dipole moments are well-established, published data for this particular compound is scarce. stackexchange.comnih.gov

Nonlinear Optical Properties

Nonlinear optical (NLO) properties of molecules are of significant interest for applications in photonics and optoelectronics, including technologies like optical data storage and second-harmonic generation. nih.govresearchgate.netfrontiersin.org Organic molecules, in particular, can exhibit large NLO responses. Computational methods, especially DFT and time-dependent DFT (TD-DFT), are frequently used to predict NLO properties, such as the first hyperpolarizability (β). researchgate.netnih.govmdpi.com

These theoretical investigations help in understanding the relationship between molecular structure and NLO activity, guiding the design of new materials with enhanced properties. nih.govfrontiersin.org The calculations typically involve determining how the molecule's dipole moment changes in the presence of an applied electric field. A large change often correlates with a high hyperpolarizability value. researchgate.netmdpi.com Factors like intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group within the molecule can significantly enhance the NLO response. nih.govfrontiersin.org

While extensive theoretical research has been conducted on the NLO properties of various organic compounds, specific computational data on the first hyperpolarizability or other NLO coefficients for this compound is not prominently available in the surveyed scientific literature. researchgate.netnih.govresearchgate.net

Future Research Directions and Emerging Applications of 2 Mercaptophenol

Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies

Future research into the synthesis of 2-mercaptophenol and its derivatives is increasingly focused on developing more efficient, sustainable, and versatile methods. A key area of exploration is the development of novel synthetic routes that offer improved yields and reduced environmental impact compared to traditional methods. For instance, processes that operate under milder conditions, such as room temperature and without the need for harsh catalysts, are being investigated. researchgate.net

Advanced derivatization strategies are also a major focus. These strategies aim to modify the this compound structure to create new molecules with tailored properties for specific applications. researchgate.net This includes the introduction of various functional groups to alter the compound's electronic properties, solubility, and biological activity. ontosight.ai For example, derivatization with o-phthalaldehyde (B127526) (OPA) has been used to create fluorescent derivatives for sensitive detection in analytical methods. researchgate.netresearchgate.net Research is also exploring the use of this compound in "click chemistry" reactions, which offer a highly efficient and specific way to create complex molecules. rsc.org

A significant trend is the move towards "green chemistry" practices in the synthesis and derivatization of this compound. creative-proteomics.com This includes the use of environmentally friendly solvents, microwave-assisted reactions to reduce reaction times, and the development of solvent-free derivatization techniques. creative-proteomics.com

Advanced Rational Design of Coordination Complexes for Targeted Catalysis and Sensing

The ability of this compound to act as a bidentate ligand, binding to metal ions through both its sulfur and oxygen atoms, makes it a valuable component in the design of coordination complexes. sigmaaldrich.com Future research is directed towards the rational design of these complexes for specific applications in catalysis and chemical sensing.

In the realm of catalysis, researchers are exploring the use of this compound-based complexes to catalyze a variety of chemical reactions. mdpi.com This includes the development of catalysts for oxidation reactions, where the metal complex can facilitate the transfer of electrons. mdpi.compsu.edu The design of these catalysts involves carefully selecting the metal center and modifying the this compound ligand to fine-tune the complex's reactivity and selectivity. psu.edu For example, cobalt complexes with this compound derivatives have shown catalytic activity in the oxidation of other mercaptans. dergipark.org.tr

In the field of chemical sensing, this compound's ability to form stable complexes with metal ions is being exploited to develop new sensors. These sensors can be designed to detect specific metal ions with high sensitivity and selectivity. The binding of a target metal ion to the this compound-based ligand can induce a measurable change, such as a change in color or fluorescence, allowing for the quantification of the metal ion. Future work will likely focus on creating sensors for a wider range of analytes and improving their performance in complex environmental and biological samples.

Elucidation of Intricate Biological Mechanisms and Expanded Therapeutic Potential

While this compound itself has known biological activities, future research aims to unravel the intricate mechanisms behind these effects and explore the therapeutic potential of its derivatives. The compound is known to possess antioxidant properties, which are attributed to the ability of the thiol group to scavenge free radicals. Further research will focus on understanding how this antioxidant activity translates into protective effects in various biological systems and disease models.

A significant area of investigation is the potential of this compound derivatives in drug discovery. ontosight.ai The presence of both a thiol and a hydroxyl group allows for diverse interactions with biological targets, such as enzymes and receptors. ontosight.ai For instance, derivatives of this compound are being explored for their potential as anticancer agents. Studies have shown that some of these compounds can induce apoptosis (programmed cell death) in cancer cells.

Furthermore, the neuroprotective effects of this compound and its derivatives are an emerging area of interest. Research is ongoing to understand how these compounds might protect neurons from damage in neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate cellular pathways involved in neuronal survival are key aspects being investigated.

Development of High-Performance Materials with Tailored this compound Integration

The unique chemical functionalities of this compound make it a promising building block for the development of high-performance materials with tailored properties. ontosight.ai Future research in this area is focused on incorporating this compound into various material architectures, including polymers and nanomaterials.

One promising application is in the development of new polymers. This compound can be used as a monomer or as a modifying agent to introduce specific functionalities into polymer chains. rsc.orgcpchem.com For example, its incorporation can enhance the thermal stability, antioxidant properties, or metal-binding capacity of the resulting polymer. cymitquimica.comcpchem.com Research is also exploring the use of this compound in the synthesis of polyurethanes and other functional polymers. researchgate.net

In the field of materials science, this compound is being investigated for its potential use in the development of corrosion inhibitors and stabilizers for plastics. cymitquimica.comatamanchemicals.comlerochem.eu Its ability to form a protective layer on metal surfaces and to scavenge radicals that can degrade plastics makes it a valuable additive. cpchem.comatamanchemicals.com Furthermore, the integration of this compound into nanomaterials is an emerging area with potential applications in electronics and catalysis. ontosight.ai

Refined Computational Predictions and Methodological Advancements

Computational modeling and theoretical studies are playing an increasingly important role in guiding the future research and application of this compound. Density Functional Theory (DFT) and other computational methods are being used to predict the properties and reactivity of this compound and its derivatives. biorxiv.org These computational approaches can provide valuable insights into reaction mechanisms, the stability of coordination complexes, and the electronic structure of new materials.

Future research will likely see a greater integration of computational modeling with experimental work. For instance, computational screening can be used to identify promising new derivatives of this compound for specific applications before they are synthesized in the lab, saving time and resources. Refined computational methods will also aid in the rational design of catalysts and sensors by providing a deeper understanding of the interactions between the this compound-based ligand and the target analyte.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-mercaptophenol in laboratory settings?

- This compound is classified as toxic (Repr. 1A), a skin irritant/sensitizer (Skin Irrit. 2/Skin Sens. 2), and poses organ toxicity (STOT RE 2 Oral) targeting the liver and heart . Researchers must:

- Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact .

- Store the compound away from heat/open flames and ensure proper ventilation to mitigate flammability risks .

- Decontaminate spills with absorbent materials and dispose of waste via certified hazardous waste protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

- A standard method involves reacting 2-bromophenol with thiourea under alkaline conditions, followed by acid hydrolysis to yield this compound .

- Alternative approaches include nucleophilic substitution of 2-chlorophenol with sodium hydrosulfide (NaSH) in polar solvents like ethanol, monitored via TLC for reaction completion .

Q. How can this compound be characterized spectroscopically?

- NMR : The thiol (-SH) proton appears as a singlet at ~3.5 ppm (¹H NMR), while aromatic protons show splitting patterns consistent with ortho-substitution .

- FT-IR : Key peaks include S-H stretch (~2550 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 126 (C₆H₆OS) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound derivatives?

- Regioselective synthesis of benzoxathiane derivatives (e.g., 1,4-benzoxathian-2-carboxylate) requires controlled reaction conditions. For example:

- Reacting this compound with ethyl 2,3-dibromopropionate in refluxing acetone yields the 2-carboxylate regioisomer exclusively, while 3-substituted isomers form via alternative pathways .

- Monitoring reaction progress via HPLC (C18 column, acetonitrile/water gradient) ensures purity and minimizes cross-contamination .

Q. What strategies resolve enantiomeric impurities in this compound-based chiral compounds?

- Diastereomeric resolution using (S)-1-phenylethylamine (S-PEA) converts carboxylate esters into separable amides. For example:

- Ethyl 1,4-benzoxathian-2-carboxylate treated with S-PEA forms diastereomeric amides, isolated via silica gel chromatography (hexane/ethyl acetate) .

- Absolute configuration is confirmed using chiral HPLC and circular dichroism (CD) spectroscopy .

Q. How can researchers mitigate chemical instability of this compound intermediates during synthesis?

- Instability in polar solvents (e.g., hydrolysis of 3-substituted benzoxathiane carboxylates) requires:

- Switching to aprotic solvents (e.g., THF) and low-temperature conditions (-20°C) to stabilize reactive intermediates .

- Real-time monitoring via ¹H NMR to detect decomposition (e.g., disappearance of ester peaks at δ 4.2–4.4 ppm) .

Q. What analytical methods validate the environmental impact of this compound in biodegradation studies?

- GC-MS : Quantifies residual this compound in soil/water samples using internal standards (e.g., deuterated phenol) .

- Microtox Assay : Assesses acute toxicity (EC₅₀) via luminescent bacteria (Vibrio fischeri) to evaluate biodegradation efficiency .

Methodological Frameworks

Q. How should researchers design experiments to analyze contradictory data in this compound reactivity?

- Apply iterative hypothesis testing:

- Reproducibility Checks : Repeat reactions under identical conditions (solvent, temperature, catalyst) to rule out procedural errors .

- Control Experiments : Compare results with structurally analogous compounds (e.g., 2-fluorophenol) to isolate electronic/steric effects .

- Peer Review : Cross-validate spectral data with collaborators to confirm structural assignments .

Q. What ethical and reporting standards apply to this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.